![molecular formula C15H14Cl2N2O3S B2987224 ethyl 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899983-41-6](/img/structure/B2987224.png)

ethyl 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

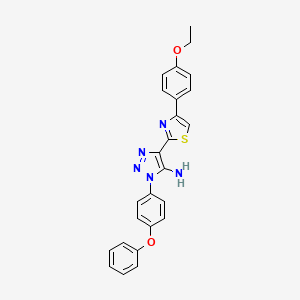

“Ethyl 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are an integral part of DNA and RNA and have diverse pharmacological properties .

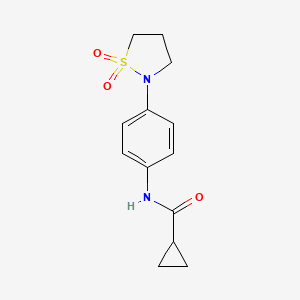

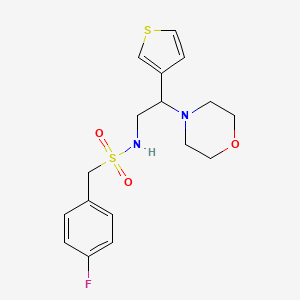

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also has various substituents, including an ethyl carboxylate group, a methylsulfanyl group, and a 2,4-dichlorophenyl group. These groups likely contribute to the compound’s physical and chemical properties.

Scientific Research Applications

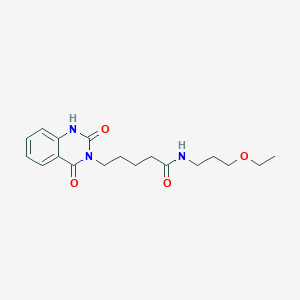

Antifungal Applications

Pyrimidine derivatives have been recognized for their antifungal properties. The presence of the 1,2,4-triazole moiety in compounds similar to the one you’ve mentioned has been associated with significant antifungal activity . This suggests that our compound could be developed as a potential antifungal agent, possibly targeting a range of fungal pathogens.

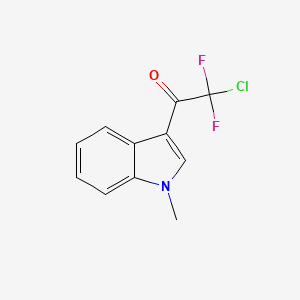

Antioxidant Properties

Research indicates that pyrimidine-based compounds exhibit excellent antioxidant properties. A study on a similar compound, Ethyl-4-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate, demonstrated significant radical scavenging potential, which implies that our compound may also serve as an efficient antioxidant agent .

Pharmacological Significance

The pyrimidine core is a common feature in many pharmacologically active molecules. Compounds with this core structure have been used as antibacterial, anti-depressant, anti-platelet, anti-hypersensitive, and anti-inflammatory agents. Therefore, the compound could be pivotal in the development of new medications with these therapeutic effects .

Material Science: Military Textiles

In material science, particularly in the development of military textiles, pyrimidine derivatives have been used to create carbon quantum dots (CQDs) with fluorescent/UV-protective properties and microbicide activity. This application is particularly relevant for manufacturing durable military garments that offer protection against environmental hazards .

Agricultural Chemistry

The structural analogs of the compound have shown herbicidal and fungicidal activities, making them valuable in agricultural chemistry for the development of new pesticides or herbicides. This could lead to more effective crop protection strategies .

Drug Design and Discovery

Pyrimidine and its derivatives are crucial intermediates in drug design and discovery. They can be modified to enhance biological activity or to create bioisosteres, which are molecules that can mimic the biological effects of another molecule. This makes the compound a valuable asset in the search for new therapeutic agents .

Antimicrobial Coatings

The compound’s derivatives have potential applications in creating antimicrobial coatings, which can be used in healthcare settings to prevent the spread of infections. These coatings could be applied to various surfaces where there is a high risk of microbial contamination .

Photoluminescence Research

Pyrimidine-based heterocyclic compounds have been explored for their photoluminescence activity. This property can be utilized in the development of new imaging agents or in the creation of materials with specific light-emitting properties .

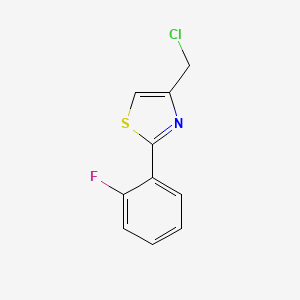

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzimidazole-based thio-oxadiazole and thio-thiadiazole analogues, have been designed and synthesized as novel antimicrobial drugs through inhibition ofphenylalanyl-tRNA synthetase (PheRS) . PheRS is a promising antimicrobial target, playing a crucial role in protein synthesis by catalyzing the attachment of phenylalanine to its cognate tRNA.

Mode of Action

Based on the structural similarity to other compounds, it can be inferred that it might interact with its target, phers, by mimicking the structural features of phenylalanyl adenylate (phe-amp), the natural substrate of phers . This interaction could inhibit the function of PheRS, thereby disrupting protein synthesis in the microbial cells.

properties

IUPAC Name |

ethyl 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O3S/c1-3-22-14(20)12-8(2)18-15(21)19-13(12)23-7-9-4-5-10(16)6-11(9)17/h4-6H,3,7H2,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJUINKYKXGZEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC2=C(C=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2987141.png)

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2987143.png)

![3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2987150.png)

![2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987153.png)

![2-Ethoxy-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2987164.png)